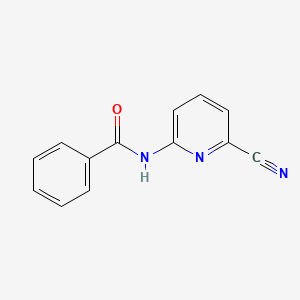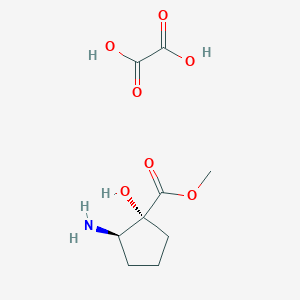
(2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one: is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are precursors to flavonoids and isoflavonoids. This compound is characterized by the presence of a 2-chlorophenyl group and a furan-2-yl group connected by a propenone bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Claisen-Schmidt Condensation: The most common method for synthesizing (2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one is through Claisen-Schmidt condensation. This involves the reaction of 2-chlorobenzaldehyde with 2-acetylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in ethanol or methanol as a solvent at room temperature or slightly elevated temperatures.
Aldol Condensation: Another method involves the aldol condensation of 2-chlorobenzaldehyde with 2-furyl methyl ketone under basic conditions. This reaction also proceeds in the presence of a base like sodium hydroxide and is usually conducted in an aqueous or alcoholic medium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pH, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one can undergo oxidation reactions to form corresponding epoxides or hydroxylated derivatives. Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.
Reduction: This compound can be reduced to form the corresponding alcohols or alkanes. Typical reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation using palladium on carbon.
Substitution: The furan ring and the chlorophenyl group can undergo various substitution reactions. For example, nucleophilic substitution reactions can replace the chlorine atom with other functional groups using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride, palladium on carbon.
Substitution: Sodium methoxide, potassium thiolate.
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Flavonoids: (2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one is used as an intermediate in the synthesis of various flavonoids and isoflavonoids, which are important in medicinal chemistry.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Antimicrobial Agents: Research has shown that chalcone derivatives, including this compound, exhibit antimicrobial properties against various bacterial and fungal strains.
Anti-inflammatory Agents: Some studies suggest that this compound may have anti-inflammatory properties, making it a potential candidate for the development of anti-inflammatory drugs.
Industry:
Dye and Pigment Production: Chalcone derivatives are used in the production of dyes and pigments due to their vibrant colors and stability.
Polymer Industry: They are also used as monomers or additives in the polymer industry to enhance the properties of polymers.
Mecanismo De Acción
The mechanism of action of (2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways:
Enzyme Inhibition: It may inhibit certain enzymes involved in microbial growth or inflammation, thereby exerting antimicrobial or anti-inflammatory effects.
Reactive Oxygen Species (ROS) Generation: Some studies suggest that chalcone derivatives can generate reactive oxygen species, leading to oxidative stress in microbial cells and subsequent cell death.
Comparación Con Compuestos Similares
(2E)-1-(2-chlorophenyl)-3-(phenyl)prop-2-en-1-one: Similar structure but with a phenyl group instead of a furan-2-yl group.
(2E)-1-(2-chlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one: Similar structure but with a thiophen-2-yl group instead of a furan-2-yl group.
(2E)-1-(2-bromophenyl)-3-(furan-2-yl)prop-2-en-1-one: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness:
- The presence of both a 2-chlorophenyl group and a furan-2-yl group in (2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one provides unique chemical properties, such as enhanced reactivity and potential biological activity, compared to similar compounds with different substituents.
Propiedades
IUPAC Name |
(E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-6-2-1-5-11(12)13(15)8-7-10-4-3-9-16-10/h1-9H/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFXYIJZMOEFAS-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=CO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=CO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(5-Fluoropyrimidin-2-yl)-4-[2-(thiophen-2-yl)acetyl]piperazin-2-one](/img/structure/B2750304.png)


![N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2750307.png)



![1,7-dimethyl-9-(3-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine](/img/structure/B2750316.png)
![2-[Cyclohexyl(1,3-thiazol-5-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2750320.png)



![tert-butylN-[4-methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B2750326.png)
